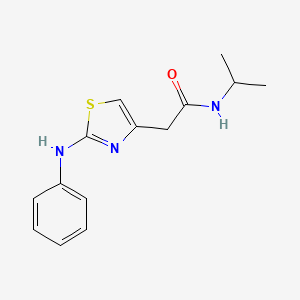

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using spectroanalytical data such as NMR and IR . For instance, the 1H-NMR and 13C-NMR data can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR data can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds similar to “N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide” have been synthesized and studied for their pharmacological activities, particularly as prospective antimicrobial agents . These compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species .

Anticancer Activity

These compounds have also been evaluated for their anticancer activity. Specifically, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .

Antiproliferative Agents

The synthesized derivatives of these compounds have been studied as potential antiproliferative agents. This means they could potentially inhibit the growth of cells, which is particularly useful in the treatment of cancer .

Anti-inflammatory Properties

Another application of similar compounds is in the treatment of inflammation. Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties .

Treatment of Idiopathic Pulmonary Fibrosis

Some compounds similar to “N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide” have been used in the treatment of idiopathic pulmonary fibrosis .

Drug Designing

The molecular structures of these compounds have been studied extensively, and they have been used as lead compounds for rational drug designing . This means they serve as a starting point in the design of new drugs.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide, is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids, which play a key role in inflammation and other physiological processes .

Mode of Action

This compound acts as an inhibitor of the COX enzymes, particularly COX-1 and COX-2 . By inhibiting these enzymes, it prevents the production of prostaglandins, thereby reducing inflammation . The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction in inflammation, making this compound potentially useful in the treatment of conditions characterized by excessive inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications could potentially affect its action through drug-drug interactions. Additionally, individual patient factors such as age, sex, genetic factors, and overall health status can also influence the compound’s action and efficacy .

Propiedades

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFVMMAAVQTREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)

![4-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2933158.png)

![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)

![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)

![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)

![(2-Fluoro-5-methylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2933169.png)

![Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2933173.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2933176.png)